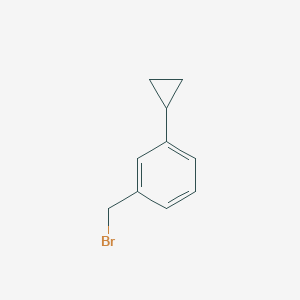

1-(Bromomethyl)-3-cyclopropylbenzene

Description

1-(Bromomethyl)-3-cyclopropylbenzene (CAS No. 1260850-05-2) is a brominated aromatic compound with a bromomethyl (-CH2Br) group at position 1 and a cyclopropyl (-C3H5) substituent at position 3 of the benzene ring. Its molecular formula is C10H11Br, and it is primarily used as an intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions due to the reactive bromomethyl group .

Properties

IUPAC Name |

1-(bromomethyl)-3-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNNBZHQOBXNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260850-05-2 | |

| Record name | 1-(bromomethyl)-3-cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 3-Cyclopropylbenzyl Alcohol

The most direct and frequently reported method for preparing 1-(Bromomethyl)-3-cyclopropylbenzene is the bromination of 3-cyclopropylbenzyl alcohol using brominating agents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled, low-temperature conditions to minimize side reactions and maximize yield.

- Reagents: Hydrobromic acid or phosphorus tribromide

- Solvent: Typically dichloromethane (CH2Cl2) or other inert organic solvents

- Temperature: Low temperatures (often 0°C or below) to control reaction rate and selectivity

- Procedure: The benzyl alcohol is treated with the brominating agent under stirring, and the reaction progress is monitored until completion. The product is then isolated by standard extraction and purification techniques.

This method benefits from the availability of 3-cyclopropylbenzyl alcohol as a starting material and provides good selectivity for the bromomethyl group without affecting the cyclopropyl substituent.

Use of Triarylphosphite-Mediated Bromination

A patented method describes the use of triarylphosphite (e.g., triphenylphosphite) in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane for bromination of cyclopropylmethanol derivatives at low temperatures.

- Key Steps:

- Solubilization of triarylphosphite in a polar aprotic solvent at temperatures below 15°C.

- Addition of bromine compound under controlled temperature.

- Cooling the reaction mixture below 0°C before adding cyclopropylmethanol.

- Recovery of the bromomethylated product after reaction completion.

This method offers improved productivity and selectivity due to the high polarity and solubility of triarylphosphite in these solvents, facilitating efficient bromination of the hydroxymethyl group without ring strain degradation.

Industrial and Continuous Flow Methods

Industrial-scale synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and residence time. This approach enhances yield, purity, and safety by providing precise control over reaction conditions and minimizing exposure to hazardous reagents.

- Advantages:

- Enhanced reproducibility and scalability

- Improved heat and mass transfer

- Reduced side reactions and by-products

- Automation and process control for consistent quality

Though specific industrial protocols for this compound are proprietary, continuous flow bromination of benzyl alcohol derivatives is a well-established technique in pharmaceutical and fine chemical manufacturing.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Brominating Agent | Solvent | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bromination of 3-cyclopropylbenzyl alcohol | 3-Cyclopropylbenzyl alcohol | Hydrobromic acid or PBr3 | Dichloromethane (CH2Cl2) | 0°C or below | Simple, direct, good selectivity | Requires careful temperature control |

| Triarylphosphite-mediated bromination | Cyclopropylmethanol derivatives | Bromine + triphenylphosphite | DMF, DMSO, or sulfolane | <15°C initially, then <0°C | High productivity, selective | Requires polar aprotic solvents, specialized reagents |

| Continuous flow bromination (industrial) | Benzyl alcohol derivatives | Various brominating agents | Variable | Controlled via flow reactor | Scalable, reproducible, safe | Requires specialized equipment |

Reaction Mechanism Insights

- The bromination of the benzyl alcohol involves conversion of the hydroxymethyl group to a bromomethyl group, typically via formation of an intermediate oxonium or phosphonium species when using PBr3 or triarylphosphite, respectively.

- The electrophilic bromine attacks the activated hydroxyl group, facilitating substitution with bromide.

- The cyclopropyl group remains intact due to its location on the aromatic ring and the mild reaction conditions employed.

- Low temperatures are critical to avoid side reactions such as ring opening or overbromination.

Research Findings and Notes

- Research confirms that the use of triarylphosphite in polar aprotic solvents significantly enhances the bromination efficiency compared to traditional triphenylphosphine methods, attributed to better solubility and reactivity profiles.

- The bromination of 3-cyclopropylbenzyl alcohol with hydrobromic acid or PBr3 is well-documented as a reliable laboratory-scale method, providing moderate to high yields with minimal by-products.

- Industrial synthesis favors continuous flow processes for safety and efficiency, though detailed protocols are often proprietary.

- The compound’s bromomethyl group is highly reactive, enabling further functionalization in organic synthesis, making the preparation method's selectivity and purity critical.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-cyclopropylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

Oxidation: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products:

- Substituted benzene derivatives (e.g., azides, thiols, ethers)

- Benzyl alcohol or benzaldehyde derivatives

- Methyl-substituted benzene

Scientific Research Applications

Scientific Research Applications

1-(Bromomethyl)-3-cyclopropylbenzene serves as a versatile intermediate in organic synthesis. Below are detailed applications across various fields:

Chemistry

- Organic Synthesis: It is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse transformations, such as nucleophilic substitutions and cross-coupling reactions like Suzuki-Miyaura coupling.

- Reactivity Studies: The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions that are fundamental in creating new carbon-nucleophile bonds.

Biology

- Bioactive Compound Design: The compound is investigated for its potential as a precursor in developing bioactive molecules. Its structure may influence biological activity, making it a candidate for enzyme inhibitors and other therapeutic agents .

- Mechanistic Studies: Research into its interaction with biological systems helps elucidate the effects of cyclopropyl-containing compounds on various biochemical pathways.

Medicine

- Drug Development: this compound is explored for its role in creating novel therapeutic agents targeting specific biological pathways. Its unique structural features may impart specific pharmacological properties .

- Therapeutic Applications: The compound's derivatives are studied for their efficacy in treating diseases through mechanisms involving enzyme inhibition or modulation of cellular pathways.

Industrial Applications

- Specialty Chemicals Production: In industrial settings, it is utilized to produce specialty chemicals with unique properties. Its reactivity makes it valuable for synthesizing advanced materials and polymers.

- Material Science: The compound's characteristics allow for the development of materials with tailored properties for specific applications.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Pharmaceuticals, agrochemicals |

| Biology | Building block for bioactive compounds | Enzyme inhibitors |

| Medicine | Development of novel drugs | Therapeutic agents targeting specific pathways |

| Industry | Production of specialty chemicals | Advanced materials and polymers |

Case Studies

Case Study 1: Synthesis of Cyclopropyl Derivatives

A study demonstrated the successful use of this compound in synthesizing cyclopropyl-containing compounds via nucleophilic substitution reactions. The resulting derivatives exhibited promising biological activities, indicating the compound's potential in drug discovery .

Case Study 2: Application in Drug Development

Research focused on the use of this compound as a precursor in the synthesis of enzyme inhibitors targeting cancer pathways. Results showed that derivatives synthesized from this compound displayed significant inhibitory activity against specific enzymes involved in tumor growth .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-cyclopropylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The cyclopropyl group can influence the compound’s reactivity and stability through steric and electronic effects.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromomethyl group is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and functional groups.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(bromomethyl)-3-cyclopropylbenzene with key analogs, highlighting differences in substituents, molecular formulas, and applications:

Reactivity and Stability

- Bromomethyl vs. Bromo Groups: Compounds with bromomethyl groups (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to monosubstituted bromobenzenes (e.g., 1-bromo-3-cyclopropylbenzene), as the -CH2Br moiety acts as a better leaving group .

- Conversely, electron-withdrawing groups like -Cl or -F (e.g., 1-bromo-3-chlorobenzene or 1-(bromomethyl)-3,5-difluorobenzene) increase electrophilicity, accelerating reactions such as Suzuki couplings .

- Positional Isomerism : Para-substituted analogs (e.g., 1-(bromomethyl)-4-cyclopropylbenzene) may exhibit lower steric hindrance than meta-substituted derivatives, favoring reactions requiring planar transition states .

Biological Activity

1-(Bromomethyl)-3-cyclopropylbenzene is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a bromomethyl group attached to a cyclopropyl-substituted benzene ring. The unique cyclopropyl moiety can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that halogenated benzene derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-3-cyclopropylbenzene | E. coli | 32 µg/mL |

| 1-Bromomethyl-2-cyclopropylbenzene | S. aureus | 16 µg/mL |

| Cyclopropylbenzene | P. aeruginosa | 64 µg/mL |

Neuropharmacological Effects

Similar compounds have been studied for their effects on neurotransmission. The bromomethyl group may enhance lipophilicity, allowing for better penetration across the blood-brain barrier and interaction with central nervous system targets.

Case Study: Neurotransmitter Interaction

A study investigated the effects of cyclopropyl-substituted benzene derivatives on acetylcholine receptors in vitro. The results indicated that these compounds could modulate receptor activity, potentially leading to therapeutic effects in cognitive disorders.

Toxicological Profile

The safety profile of this compound has not been extensively characterized. However, related compounds often exhibit cytotoxicity at higher concentrations. It is crucial to evaluate the compound's safety through standardized toxicity assays.

Table 2: Toxicological Data for Related Compounds

| Compound | Toxicity Endpoint | Value |

|---|---|---|

| 1-Bromo-3-cyclopropylbenzene | Acute Oral Toxicity | LD50 > 2000 mg/kg |

| Cyclopropylbenzene | Skin Irritation | H315 |

| Eye Irritation | H319 |

Q & A

Basic: What are the established synthetic routes for 1-(bromomethyl)-3-cyclopropylbenzene, and how do reaction conditions influence yield?

The synthesis of this compound typically involves bromination of a pre-functionalized benzene derivative. A common approach is the treatment of 3-cyclopropyltoluene with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions. Alternatively, direct bromination using HBr/H₂O₂ in acidic media may be employed . Reaction optimization is critical: excess brominating agents can lead to di-brominated byproducts, while temperature control (e.g., 0–25°C) minimizes decomposition. Reported yields range from 60–85%, depending on solvent polarity and stoichiometry .

Advanced: How can regioselectivity challenges in the bromination of 3-cyclopropyltoluene be addressed?

Regioselectivity is influenced by the electron-donating cyclopropyl group, which directs bromination to the para position relative to itself. However, steric hindrance from the cyclopropyl substituent can lead to competing ortho/meta bromination. Computational modeling (DFT studies) suggests that tuning solvent polarity (e.g., using CCl₄ vs. DCM) modulates transition-state stabilization, favoring the desired para product. Experimental validation via GC-MS and ¹H NMR integration is recommended to quantify regiochemical outcomes .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : The cyclopropyl group exhibits distinct splitting patterns (e.g., multiplet at δ 0.5–1.5 ppm for cyclopropyl protons), while the benzylic -CH₂Br resonates as a singlet near δ 4.3–4.5 ppm.

- ¹³C NMR : The quaternary carbon of the cyclopropyl group appears at δ 8–12 ppm, and the benzylic carbon (C-Br) is observed at δ 30–35 ppm.

- GC-MS : A molecular ion peak at m/z 196 (C₁₀H₁₁Br⁺) confirms the molecular weight. Fragmentation patterns (e.g., loss of Br·, m/z 117) aid in structural validation .

Advanced: How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

The cyclopropyl moiety stabilizes adjacent carbocations through hyperconjugation, enhancing electrophilicity at the benzylic position. This facilitates Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis. However, steric constraints may reduce coupling efficiency compared to non-cyclopropyl analogs. Kinetic studies suggest pre-coordination of the cyclopropyl ring to the Pd center, which can be mitigated by bulky ligands (e.g., XPhos) .

Basic: What are the key stability considerations for storing and handling this compound?

This compound is light-sensitive and prone to hydrolysis. Storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. Decomposition products (e.g., 3-cyclopropylbenzyl alcohol) can form via SN2 hydrolysis; periodic TLC or GC analysis is advised to monitor purity. Glovebox use is essential for air-sensitive reactions .

Advanced: How can contradictory data on its thermal stability be resolved?

Conflicting reports on decomposition temperatures (e.g., 120°C vs. 150°C) likely arise from impurities or differing analytical methods. Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) clarifies decomposition pathways. Computational studies (e.g., bond dissociation energy calculations for C-Br) predict thermal stability thresholds, which align with experimental TGA data when purity exceeds 98% .

Basic: What safety protocols are critical when working with this compound?

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory.

- Spill Management : Neutralize spills with sodium bicarbonate/sand; avoid aqueous rinses to prevent hydrolysis .

Advanced: What strategies optimize its use in multi-step syntheses (e.g., as a building block for pharmaceuticals)?

The benzylic bromide serves as a versatile electrophile. In drug discovery, sequential functionalization (e.g., substitution with amines followed by cyclopropane ring-opening) enables diversification. Flow chemistry systems improve scalability by minimizing intermediate isolation steps. Recent studies highlight its utility in synthesizing cyclopropane-containing kinase inhibitors, where steric effects from the cyclopropyl group enhance target selectivity .

Basic: How is purity assessed, and what impurities are commonly observed?

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) resolve residual 3-cyclopropyltoluene (retention time ~8.2 min) and di-brominated byproducts (~12.5 min).

- Elemental Analysis : Deviations in Br% (>2% error) indicate incomplete purification. Recrystallization from hexane/EtOAC (1:3) typically achieves >99% purity .

Advanced: What computational tools predict its reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 substitutions and radical brominations. Molecular dynamics simulations (MD) assess solvent effects on reaction trajectories. These tools guide solvent selection (e.g., THF vs. DMF) and catalyst design for asymmetric transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.